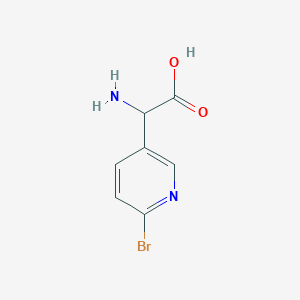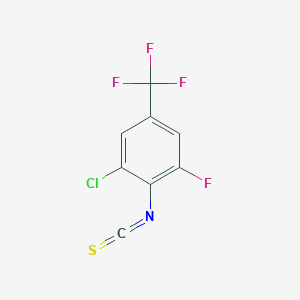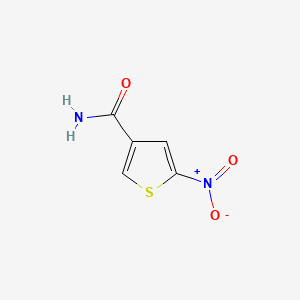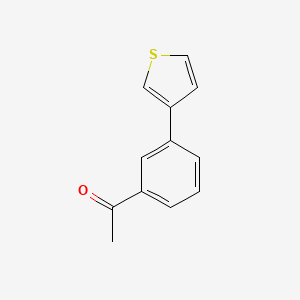
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-甲氧基苯基)-2-丙烯酸辛酯是一种有机化合物,其分子式为C18H26O3。它是肉桂酸的衍生物,其中羧基被辛基酯化。该化合物以其在化学、生物学、医药和工业等各个领域的应用而闻名。
准备方法
合成路线和反应条件
3-(4-甲氧基苯基)-2-丙烯酸辛酯的合成通常涉及用辛醇酯化3-(4-甲氧基苯基)-2-丙烯酸。反应通常由酸催化,例如硫酸或对甲苯磺酸,并在回流条件下进行。然后通过蒸馏或重结晶纯化反应混合物以获得所需的酯。
工业生产方法
在工业环境中,该化合物的生产可以通过使用连续流反应器来扩大规模,这允许更好地控制反应条件并提高产率。使用固定化酶等催化剂也可以提高酯化过程的效率。
化学反应分析
反应类型
3-(4-甲氧基苯基)-2-丙烯酸辛酯可以发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 丙烯酸部分中的双键可以被还原形成饱和酯。
取代: 酯基可以被水解形成相应的羧酸和醇。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 氢化可以在钯催化剂 (Pd/C) 的存在下使用氢气 (H2) 进行。
取代: 水解可以使用氢氧化钠水溶液 (NaOH) 或盐酸 (HCl) 进行。
形成的主要产物
氧化: 3-(4-羟基苯基)-2-丙烯酸
还原: 3-(4-甲氧基苯基)丙酸辛酯
取代: 3-(4-甲氧基苯基)-2-丙烯酸和辛醇
科学研究应用
3-(4-甲氧基苯基)-2-丙烯酸辛酯在科学研究中具有广泛的应用:
化学: 它被用作合成各种有机化合物的起始材料,以及用作有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化特性。
医药: 正在研究其在药物递送系统中的潜在用途以及作为药物制剂中的成分。
工业: 由于其能够进行聚合反应,它被用于生产聚合物、涂料和粘合剂。
作用机制
3-(4-甲氧基苯基)-2-丙烯酸辛酯的作用机制涉及其与各种分子靶点和途径的相互作用。例如,其抗氧化活性归因于其清除自由基和抑制氧化应激的能力。在药物递送系统中,它可以提高活性药物成分的溶解度和生物利用度。
相似化合物的比较
类似化合物
3-(4-甲氧基苯基)-2-丙烯酸甲酯: 该化合物具有类似的结构,但具有甲基而不是辛基。
3-(4-甲氧基苯基)-2-丙烯酸2-乙基己酯: 该酯具有 2-乙基己基而不是辛基。
独特性
3-(4-甲氧基苯基)-2-丙烯酸辛酯因其更长的烷基链而独一无二,这会影响其物理和化学性质,例如溶解度和熔点。这使得它适合于需要更长烷基链的特定应用,例如某些聚合物和涂料的配方。
属性
分子式 |
C18H26O3 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
octyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-18(19)14-11-16-9-12-17(20-2)13-10-16/h9-14H,3-8,15H2,1-2H3/b14-11+ |
InChI 键 |
PCQLCJLFQGMYHD-SDNWHVSQSA-N |
手性 SMILES |
CCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)OC |
规范 SMILES |
CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)







![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)


![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)

